Boc-Phe-Tyr-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

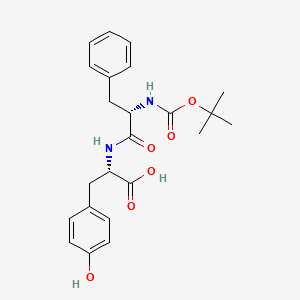

Boc-Phe-Tyr-OH is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its intricate structure, which includes a hydroxyphenyl group, a phenylpropanoyl group, and a tert-butoxycarbonyl group. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, pharmacology, and material science.

科学的研究の応用

Chemistry

In chemistry, Boc-Phe-Tyr-OH is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

作用機序

Target of Action

The primary targets of (2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid are transporter-related nutrient sensors, also known as transceptors . These transceptors mediate nutrient activation of signaling pathways through the plasma membrane .

Mode of Action

The compound interacts with its targets, the transceptors, to mediate nutrient activation of signaling pathways . The exact mechanism of action of transporting and non-transporting transceptors is still unknown .

Biochemical Pathways

The compound, also known as Boc-Phe-Tyr-OH, can be introduced into the peptide structure and used as photoswitchable units for peptide modifications . It is prepared from protected tyrosine in the Mannich reaction, and further used as a building block in peptide synthesis . Moreover, peptides containing tyrosine can be transformed into a photoactivable quinone methide (QM) precursor by the Mannich reaction .

Pharmacokinetics

It’s worth noting that the compound is used in peptide synthesis, which suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the peptide it is incorporated into .

Result of Action

The compound’s action results in the formation of quinone methides (QMs) upon electronic excitation, leading to the reactions of peptides with different reagents . This ability to photochemically trigger peptide modifications and interactions with other molecules can have numerous applications in organic synthesis, materials science, biology, and medicine .

Action Environment

The action, efficacy, and stability of (2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid can be influenced by various environmental factors. For instance, the compound’s photochemical reactivity can be studied by preparative irradiation in methanol, where photodeamination and photomethanolysis occur .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Phe-Tyr-OH typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Protection of the Hydroxy Group: The hydroxy group of the starting material is protected using a suitable protecting group, such as tert-butyl dimethylsilyl (TBDMS) chloride, to prevent unwanted reactions.

Formation of the Amide Bond: The protected hydroxy compound is then reacted with an appropriate amine to form an amide bond. This step often requires coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting group is removed under mild conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

Boc-Phe-Tyr-OH undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, H2/Pd-C

Substitution: SOCl2, PBr3, NaH

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a ketone, while reduction with LiAlH4 can produce an alcohol.

類似化合物との比較

Similar Compounds

(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid: This compound lacks the tert-butoxycarbonyl group, which may affect its reactivity and biological activity.

(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid: This compound has an additional hydroxyphenyl group, which can influence its chemical and biological properties.

Uniqueness

The presence of the tert-butoxycarbonyl group in Boc-Phe-Tyr-OH imparts unique steric and electronic effects, making it distinct from similar compounds. These effects can enhance its stability, reactivity, and specificity in various applications.

生物活性

Boc-Phe-Tyr-OH, or tert-butoxycarbonyl-phenylalanine-tyrosine, is a compound of significant interest in biochemical research due to its potential applications in drug development and as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a dipeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the phenylalanine residue. This modification enhances the compound's stability and reactivity, making it suitable for various biological applications.

Target Interactions

The primary biological targets of this compound are transporter-related nutrient sensors known as transceptors. These proteins play crucial roles in mediating nutrient signaling pathways, which are vital for cellular metabolism and homeostasis.

Mode of Action

This compound interacts with transceptors to activate specific signaling pathways that influence cellular responses to nutrients. This interaction can modulate various biochemical pathways, including those involved in cell growth and differentiation.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its incorporation into peptide structures. Its absorption, distribution, metabolism, and excretion (ADME) characteristics can vary significantly depending on the peptide context in which it is used.

Research Applications

This compound serves as a valuable tool in biological research for several reasons:

- Biochemical Probing : It aids in elucidating complex biological pathways by interacting with specific enzymes and receptors.

- Peptide Synthesis : The compound is commonly used as a building block in peptide synthesis, facilitating the development of more complex molecules .

- Therapeutic Potential : Its ability to modulate biological pathways positions it as a candidate for drug development targeting various diseases.

Study 1: Peptide Coupling Efficiency

A study investigated the efficiency of peptide coupling involving this compound. High-throughput experiments demonstrated that under optimized conditions, the compound achieved a total yield of 93% with 81% selectivity for specific arylated peptides. This highlights its potential utility in synthesizing complex peptide structures .

Study 2: Metabolic Stability

Research focusing on metabolic stability indicated that modifications to this compound could enhance its half-life in biological systems. For instance, introducing cyclic structures improved stability while maintaining biological activity, suggesting avenues for developing long-lasting therapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Boc-Phe-Tyr | Tert-butoxycarbonyl group enhances stability | Modulates nutrient signaling via transceptors |

| Phe-Tyr | Phe-Tyr | Lacks protective group | Less stable, limited application in peptide synthesis |

| Boc-Leu-Gly-Tyr | Boc-Leu-Gly-Tyr | Different amino acid composition | Investigated for pain control applications |

The presence of the tert-butoxycarbonyl group in this compound provides unique steric and electronic effects compared to similar compounds, enhancing its stability and specificity in biological applications.

特性

IUPAC Name |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-18(13-15-7-5-4-6-8-15)20(27)24-19(21(28)29)14-16-9-11-17(26)12-10-16/h4-12,18-19,26H,13-14H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)/t18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRXGPIISDLXFD-OALUTQOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。